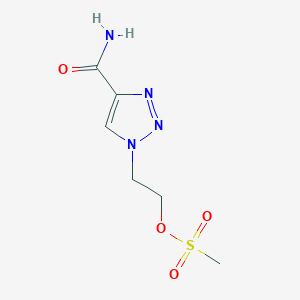
N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C17H24N2O4S. It is related to the class of benzothiazole compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzothiazole derivatives in general can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .作用机制
The mechanism of action of N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to work by improving the charge transport properties of the materials in which it is used. In OLEDs, this compound acts as a hole-transport material, helping to improve the efficiency of the device by facilitating the movement of positive charges. In OFETs, this compound has been found to improve the mobility of the charge carriers.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in lab experiments. However, studies have shown that this compound is not toxic to cells and does not cause any significant adverse effects.
实验室实验的优点和局限性
One of the main advantages of using N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide in lab experiments is its ability to improve the efficiency of devices such as OLEDs and OFETs. It is also relatively easy to synthesize and has a high purity level. However, one of the limitations of using this compound is its cost, as it can be expensive to produce in large quantities.
未来方向
There are several potential future directions for research on N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. One area of interest is in the development of new materials for use in OLEDs and OFETs, where this compound could play a key role in improving the efficiency of these devices. Another potential direction is in the development of new synthesis methods that could reduce the cost of producing this compound. Additionally, research could be done to explore the potential use of this compound in other fields, such as catalysis or drug delivery.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is synthesized through a multi-step process and has several potential applications in various fields of research, including organic electronics. While the mechanism of action of this compound is not fully understood, it has been found to improve the charge transport properties of the materials in which it is used. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for research on this compound.
合成方法
The synthesis of N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves a multi-step process that starts with the reaction of 2-aminobenzenethiol with chloroacetic acid to form 2-carboxymethylbenzenethiol. This compound is then reacted with butylamine to produce N-butyl-2-carboxymethylbenzenethiol. The final step involves the reaction of N-butyl-2-carboxymethylbenzenethiol with acetic anhydride to produce this compound.
科学研究应用
N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has been found to have several potential applications in scientific research. One of the main areas of interest is in the field of organic electronics, where it has been used as a hole-transport material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use in organic field-effect transistors (OFETs) and solar cells.
属性
IUPAC Name |
N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-3-5-11-18(12-6-4-2)16(20)13-19-17(21)14-9-7-8-10-15(14)24(19,22)23/h7-10H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAARBQISSSJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Dimethyl-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanylmethyl)-1,2-oxazole](/img/structure/B2574070.png)





![N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2574078.png)
![2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B2574079.png)

![2-methyl-3-(2-(methylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2574084.png)
![N-(4-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2574085.png)
